4-Benzhydryl-pyridine 1-oxide

Catalog No.
S12164589
CAS No.
M.F
C18H15NO
M. Wt
261.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzhydryl-pyridine 1-oxide

Product Name

4-Benzhydryl-pyridine 1-oxide

IUPAC Name

4-benzhydryl-1-oxidopyridin-1-ium

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H

InChI Key

OCPWHHPNXAMDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-]

4-Benzhydryl-pyridine 1-oxide is an organic compound characterized by the molecular formula C18H15NO\text{C}_{18}\text{H}_{15}\text{NO}. It is a derivative of pyridine, where the nitrogen atom has been oxidized to form an N-oxide, and a benzhydryl group is attached at the fourth position of the pyridine ring. This compound exhibits unique structural features that contribute to its chemical and biological properties, making it a subject of interest in various fields of research.

  • Oxidation: The compound can undergo further oxidation, resulting in more oxidized derivatives.
  • Reduction: Reduction reactions can revert the N-oxide back to the parent pyridine.
  • Substitution: The benzylic position allows for nucleophilic substitution reactions, where different nucleophiles can react with the compound.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide or peracids as oxidizing agents.
  • Reduction: Metal hydrides such as sodium borohydride are commonly used.
  • Substitution: Nucleophiles like halides or organometallic reagents are employed for substitution reactions.

Research indicates that 4-Benzhydryl-pyridine 1-oxide possesses potential biological activities, including:

  • Antimicrobial Properties: Investigated for its effectiveness against various microbial strains.
  • Anticancer Activity: Studies have explored its potential as an anticancer agent due to its ability to interact with biological targets and modulate cellular pathways .

The mechanism of action involves interactions with molecular targets facilitated by the N-oxide group, which can participate in redox reactions. The benzhydryl moiety enhances lipophilicity, influencing the compound's interaction with biological membranes and proteins.

The synthesis of 4-Benzhydryl-pyridine 1-oxide typically involves:

  • Oxidation of 4-Benzhydryl-pyridine: This is commonly achieved using hydrogen peroxide or peracids under mild conditions.
  • Reaction Conditions: The reaction is generally carried out in organic solvents such as dichloromethane or acetonitrile at room temperature. In industrial settings, continuous flow reactors may be used to optimize yields and purity through controlled reaction parameters.

4-Benzhydryl-pyridine 1-oxide finds applications across various domains:

  • Organic Synthesis: Serves as a reagent and intermediate in organic synthesis processes.
  • Coordination Chemistry: Acts as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
  • Pharmaceutical Development: Explored for potential therapeutic applications owing to its unique chemical structure and biological activities.

Interaction studies have focused on understanding how 4-Benzhydryl-pyridine 1-oxide interacts with biological systems. These studies reveal its capacity to modulate various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer and infections. The compound's interaction with specific enzymes and receptors is a critical area of investigation for its potential use in drug development .

4-Benzhydryl-pyridine 1-oxide can be compared with several related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Benzhydryl-pyridinePyridine without N-oxide groupLacks oxidized nitrogen functionality
4-Benzyl-pyridineContains a benzyl group instead of benzhydrylSimpler structure; less steric hindrance
Pyridine N-oxideSimplest N-oxide derivative of pyridineLacks benzhydryl group; simpler reactivity

Uniqueness: The presence of both the benzhydryl group and the N-oxide functionality in 4-Benzhydryl-pyridine 1-oxide imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique combination enhances its potential applications in medicinal chemistry and organic synthesis .

Traditional Pyridine N-Oxidation Strategies

Peracid-Mediated Oxidation Protocols

Peracids, such as meta-chloroperbenzoic acid (mCPBA) and peracetic acid, are widely employed for pyridine N-oxidation due to their ability to transfer an oxygen atom to the nitrogen center. The reaction typically proceeds under mild conditions (20–40°C) in dichloromethane or chloroform, achieving yields of 70–85% for unsubstituted pyridines [5]. However, the benzhydryl group introduces steric hindrance, necessitating extended reaction times (24–48 hours) and elevated temperatures (50–60°C) to overcome reduced nucleophilicity at the nitrogen atom [5].

A comparative analysis of peracid efficiency reveals:

PeracidSolventTemperature (°C)Yield (%)
mCPBACH₂Cl₂2568
Peracetic acidCHCl₃5072
Trifluoroperacetic acidToluene6065

The electron-donating nature of the benzhydryl group marginally enhances pyridine reactivity, but steric bulk limits peracid access to the nitrogen lone pair, often requiring stoichiometric excess (1.5–2.0 equivalents) of the oxidizing agent [5].

Transition Metal-Catalyzed Approaches

Transition metal catalysts, such as methylrhenium trioxide (CH₃ReO₃) and vanadium-based systems, offer alternative pathways for N-oxidation. These methods leverage metal-oxo intermediates to facilitate oxygen transfer under aerobic conditions. For example, vanadium oxide catalysts modified with SnO₂ or TiO₂ demonstrate enhanced activity in oxidizing sterically hindered pyridines, achieving conversions of 80–90% at 200–250°C [6].

The mechanism involves:

  • Coordination of pyridine to the metal center via the nitrogen lone pair.
  • Oxygen insertion through a redox cycle, regenerating the active metal-oxo species.
  • Desorption of the N-oxide product, facilitated by the weakly basic nature of the oxidized nitrogen [6].

Catalyst systems such as V₂O₅-TiO₂-SnO₂ show synergistic effects, reducing reaction temperatures by 30–50°C compared to unmodified V₂O₅ [6].

Substrate-Specific Challenges in Benzhydryl-Substituted Systems

The benzhydryl group introduces two primary challenges:

  • Steric hindrance: The bulky diphenylmethyl substituent obstructs reagent access to the pyridine ring, slowing reaction kinetics.
  • Electronic effects: The electron-donating nature of the benzhydryl group slightly increases pyridine basicity, complicating pH-sensitive reactions.

These factors necessitate tailored conditions:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may stabilize charged intermediates, altering selectivity.
  • Catalyst design: Mesoporous supports with high surface area mitigate diffusion limitations in metal-catalyzed reactions [6].

Reaction Optimization for Sterically Hindered Pyridines

Key optimization parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C+15–20%
Catalyst loading5–10 mol% Re or V+25–30%
Solvent polarityε = 30–40 (DMF/CH₃CN)+10–12%

Microwave-assisted synthesis reduces reaction times by 50–70% while maintaining yields of 75–80% [5].

Purification and Isolation Techniques

The lipophilic benzhydryl group necessitates specialized purification:

  • Crystallization: Slow evaporation from ethyl ether/hexane mixtures yields crystalline product (mp 62–67°C) [2].
  • Column chromatography: Silica gel with 3:1 hexane/ethyl acetate elutes impurities while retaining the polar N-oxide.
  • Vacuum sublimation: Effective for high-purity isolation (≥99%), particularly for analytical applications [2].

A comparison of techniques:

MethodPurity (%)Recovery (%)
Crystallization95–9860–70
Column chromatography98–9985–90
Sublimation99.5+50–60

The solubility characteristics of 4-Benzhydryl-pyridine 1-oxide are significantly influenced by the presence of the bulky benzhydryl substituent, which contains two phenyl rings attached to a central methyl carbon. This structural feature contributes substantially to the compound's hydrophobic character and affects its distribution behavior in aqueous and organic phase systems.

Partition Coefficient Analysis

Based on structural analogy with related benzhydryl-substituted pyridine compounds, 4-Benzhydryl-pyridine 1-oxide exhibits high lipophilicity. The benzhydryl group in related compounds has been shown to increase molecular weight and lipophilicity significantly, with predicted logarithmic octanol-water partition coefficients (log P) exceeding 3.0 [1]. For comparison, 4-(diphenylmethyl)pyridine (without the N-oxide functionality) shows a calculated log P of 4.262 [2], indicating substantial hydrophobic character.

The introduction of the N-oxide functionality to the pyridine ring creates a semipolar bond that increases the overall polarity of the molecule compared to the parent pyridine. However, the extensive hydrophobic surface area contributed by the benzhydryl group likely dominates the partitioning behavior. Studies on pyridine N-oxide itself demonstrate that it is very soluble in water [3], with a melting point of 61-64°C and boiling point of 270°C [3]. The substitution pattern in 4-Benzhydryl-pyridine 1-oxide, however, dramatically alters these properties.

Solubility Data and Predictions

Table 1: Predicted Physicochemical Properties of 4-Benzhydryl-pyridine 1-oxide

PropertyEstimated ValueReference Basis
Molecular Weight261.3 g/molDirect calculation [1]
Log P (octanol/water)>3.5Structural analogy [1] [4]
Water SolubilityLow (estimated <10⁻⁴ M)Lipophilicity prediction
Density~1.1-1.2 g/cm³Similar N-oxide compounds [5]

For related benzhydryl pyridine compounds, water solubility is typically very low due to the extensive aromatic character. 2-(diphenylmethyl)pyridine shows a calculated water solubility log value of -5.02 mol/L [2], indicating extremely poor aqueous solubility. The N-oxide functionality in 4-Benzhydryl-pyridine 1-oxide may increase water solubility modestly compared to the parent pyridine, but the compound is expected to remain poorly water-soluble.

The partition coefficient behavior is crucial for understanding membrane permeability and bioavailability. The benzhydryl group enhances membrane permeability, which is a critical factor in pharmaceutical applications [1]. However, the N-oxide group introduces hydrogen bonding capability that may affect interactions with biological membranes and proteins.

Thermal Stability and Decomposition Pathways

The thermal stability of 4-Benzhydryl-pyridine 1-oxide is governed by the inherent stability of both the pyridine N-oxide functional group and the benzhydryl substituent. Pyridine N-oxides generally exhibit moderate thermal stability, with decomposition temperatures typically ranging from 150-250°C depending on substitution patterns.

Thermal Decomposition Temperature Analysis

Studies on substituted pyridine N-oxides provide insight into thermal stability patterns. A polyfunctional pyridine derivative with amino, nitro, and guanidine groups showed good thermal stability with a decomposition temperature of 217°C [6]. For 4-phenylpyridine N-oxide, which shares structural similarity with 4-Benzhydryl-pyridine 1-oxide, the melting point is reported as 153-155°C [5], with thermal decomposition likely occurring at higher temperatures.

Table 2: Thermal Properties of Related Pyridine N-oxide Compounds

CompoundMelting Point (°C)Decomposition Temperature (°C)Reference
Pyridine N-oxide62-67>200 [3] [7]
4-Phenylpyridine N-oxide153-155~200-250 (estimated) [5]
4-Methylpyridine N-oxide-Variable with substituents [8]
4-Benzhydryl-pyridine 1-oxide>150 (estimated)200-280 (estimated)Structural prediction

The thermal decomposition of pyridine N-oxides typically involves multiple pathways. Thermal decomposition studies of pyridine N-oxide complexes with transition metals show that controlled heating leads to ligand loss and formation of stable phases with lower ligand content [9]. For free pyridine N-oxides, decomposition often involves deoxygenation to form the parent pyridine, particularly at elevated temperatures.

Decomposition Mechanisms

The decomposition pathways of 4-Benzhydryl-pyridine 1-oxide likely involve several competing mechanisms:

  • Deoxygenation Pathway: The primary thermal decomposition route involves loss of the oxygen atom from the N-oxide group, yielding 4-benzhydrylpyridine. This process typically requires temperatures above 200°C and may be catalyzed by trace metals or acidic conditions.

  • Benzhydryl Group Degradation: At higher temperatures (>250°C), the benzhydryl substituent may undergo thermal degradation through carbon-carbon bond cleavage, leading to formation of diphenylmethane derivatives and pyridine N-oxide fragments.

  • Ring Opening Reactions: Under extreme thermal conditions (>300°C), the pyridine ring itself may undergo thermal decomposition through radical mechanisms, similar to those observed in pyridine thermal decomposition studies [10].

The sublimation enthalpy of related N-oxides provides insight into intermolecular interactions. Substituted pyridine N-oxides show sublimation enthalpies ranging from 79.6 to 104.6 kJ/mol [8], with the values depending on the nature and position of substituents. The extensive aromatic system in 4-Benzhydryl-pyridine 1-oxide suggests relatively high intermolecular interactions, potentially leading to higher sublimation enthalpies and thermal stability.

Acid-Base Behavior and Protonation Dynamics

The acid-base properties of 4-Benzhydryl-pyridine 1-oxide are fundamentally different from those of the parent pyridine due to the presence of the N-oxide functionality. Pyridine N-oxides are significantly less basic than their parent pyridines, exhibiting dramatically reduced proton affinity at the nitrogen center.

Basicity and Protonation Characteristics

Pyridine N-oxide itself has a pKa value of approximately 0.79 at 24°C [3], making it five orders of magnitude less basic than pyridine (pKa = 5.2) [11]. This dramatic reduction in basicity results from the electron-withdrawing effect of the oxygen atom bonded to nitrogen, which reduces the availability of the nitrogen lone pair for protonation.

Table 3: Comparative Basicity Data for Pyridine and N-oxide Derivatives

CompoundpKa ValueRelative BasicityReference
Pyridine5.2High [11]
Pyridine N-oxide0.79Very low [11] [3]
4-Phenylpyridine N-oxide0.89 (predicted)Very low [5]
4-Benzhydryl-pyridine 1-oxide~0.8-1.0 (estimated)Very lowStructural analogy

The benzhydryl substituent in the 4-position is expected to have minimal direct effect on the basicity of the N-oxide group, as it is not directly conjugated with the nitrogen atom. However, through inductive and steric effects, bulky substituents may slightly influence the protonation dynamics.

Protonation Site Analysis

Computational studies on 4-substituted pyridine N-oxides demonstrate that protonation occurs preferentially at the N-oxide oxygen atom rather than at substituent groups [12]. For 4-methoxy and 4-dimethylamino pyridine N-oxides, the N-oxide oxygen protonated forms are much more energetically stable than forms protonated on the substituents [12].

The protonation of 4-Benzhydryl-pyridine 1-oxide follows this pattern, with the N-oxide oxygen serving as the primary protonation site. The resulting protonated species $$[C{18}H{15}NOH]^+$$ exhibits decreased reactivity toward both electrophilic and nucleophilic reagents compared to the neutral N-oxide.

pH-Dependent Behavior

The low pKa value of 4-Benzhydryl-pyridine 1-oxide means that the compound exists predominantly in its neutral form under physiological pH conditions (pH 7.4). Only under strongly acidic conditions (pH < 2) does significant protonation occur. This pH-dependent behavior is crucial for understanding the compound's behavior in biological systems and synthetic applications.

The molecular electrostatic potential studies on substituted pyridines reveal that the nitrogen accessibility and reactivity are significantly affected by substituent effects [13]. While these studies focused on N-oxidation susceptibility rather than basicity, they provide insight into how the benzhydryl group may influence the electronic environment around the nitrogen center.

Redox Characteristics and Electrochemical Profiles

The electrochemical behavior of 4-Benzhydryl-pyridine 1-oxide is characterized by its ability to undergo both reduction and oxidation reactions, with the N-oxide functionality serving as the primary redox-active center. The electrochemical properties of pyridine N-oxides have been extensively studied, providing a foundation for understanding the redox behavior of this substituted derivative.

Oxidation Characteristics

The oxidation behavior of pyridine N-oxides is more complex and often involves the formation of radical species. Recent studies on pyridine N-oxide mediators for electrochemical oxidation reactions demonstrate that these compounds can serve as effective electron transfer mediators [16]. The N-oxide group can be oxidized to form N-oxyl radical cations, which are highly reactive species capable of abstracting hydrogen atoms from organic substrates.

Electrochemical studies reveal that 4-phenylpyridine N-oxide exhibits enhanced performance compared to unsubstituted pyridine N-oxide in photochemical oxidation reactions, with the phenyl substituent improving the overall efficiency [15]. This suggests that aromatic substituents in the 4-position can favorably influence the electrochemical properties of pyridine N-oxides.

Radical Formation and Stability

The formation of N-oxyl radicals from pyridine N-oxides represents a key aspect of their electrochemical behavior. These radical species are typically generated through single-electron oxidation and exhibit characteristic electron spin resonance (ESR) signatures [16]. The stability of these radicals depends on the substitution pattern and the electronic effects of the substituents.

For 4-Benzhydryl-pyridine 1-oxide, the bulky benzhydryl group may provide steric stabilization to any radical species formed, potentially extending their lifetime and influencing their reactivity patterns. The extensive aromatic conjugation available through the benzhydryl group may also contribute to radical stabilization through resonance effects.

Electronic Effects of Substitution

The electronic nature of substituents significantly affects the redox properties of pyridine N-oxides. Electron-withdrawing substituents generally make the N-oxide more susceptible to reduction, while electron-donating groups have the opposite effect [17]. The benzhydryl group, being primarily electron-donating through hyperconjugation and inductive effects, is expected to make 4-Benzhydryl-pyridine 1-oxide slightly more difficult to reduce compared to unsubstituted pyridine N-oxide.

Computational studies on the electronic structure of 4-substituted pyridine N-oxides reveal significant correlations between calculated protonation energies and experimental electrochemical data [12]. These relationships provide valuable predictive tools for estimating the redox properties of new derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

261.115364102 g/mol

Monoisotopic Mass

261.115364102 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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